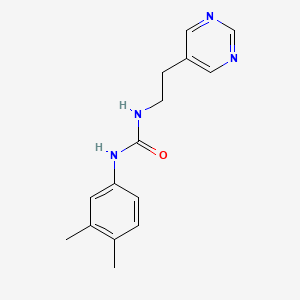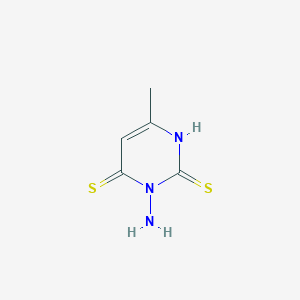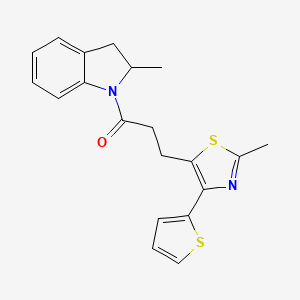
1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, also known as DMPEU, is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. DMPEU is a urea-based inhibitor that has been found to have therapeutic potential in various fields, including cancer treatment, inflammation, and neurological disorders. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is involved in the synthesis of various heterocyclic compounds through reactions that yield diverse structures with potential applications in materials science and organic chemistry. For instance, the reaction of β-alanines with urea leads to the formation of 1-aryl substituted dihydro-pyrimidinediones and their analogues, showcasing the compound's role in synthesizing pyrimidine derivatives with potential applications in materials science and organic chemistry (Vaickelionienė et al., 2005).
Supramolecular Chemistry
The compound also plays a role in supramolecular chemistry, particularly in the study of dimerization via hydrogen bonding. Studies on ureidopyrimidinones, which are structurally related, demonstrate the capacity for strong dimerization through quadruple hydrogen bonds, indicating potential applications in the design of supramolecular assemblies and materials (Beijer et al., 1998).
Coordination Chemistry
In coordination chemistry, the urea derivatives serve as ligands, forming complexes with metal halides. This is evident in the preparation and spectroscopic studies of cyclic urea adducts with triphenyl-tin and -lead halides, highlighting the compound's relevance in the synthesis of organometallic complexes (Aitken & Onyszchuk, 1985).
Antimicrobial and Anticancer Research
The structural framework of 1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a scaffold for developing novel compounds with potential antimicrobial and anticancer properties. Research in this area has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities (Azab et al., 2013). Additionally, novel pyrazole derivatives with pyrazolyl and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized, exhibiting promising antimicrobial and anticancer activities (Hafez, El-Gazzar & Al-Hussain, 2016).
Herbicide Development
The compound's derivatives have been explored as new classes of herbicides. For example, substituted phenyltetrahydropyrimidinones, related structurally to the compound , have been identified as preemergence herbicides that induce chlorosis by inhibiting carotenoid biosynthesis at the phytoene desaturase step, demonstrating the potential agricultural applications of these compounds (Babczinski et al., 1995).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-3-4-14(7-12(11)2)19-15(20)18-6-5-13-8-16-10-17-9-13/h3-4,7-10H,5-6H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLDHBQESASHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CN=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957324.png)

![3-[(4,6-Dimethylpyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2957327.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2957329.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957330.png)

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957332.png)



![4-(3,4-Dimethylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2957341.png)

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957343.png)